molecular formula C8H6BrFO B6261731 1-(3-bromophenyl)-2-fluoroethan-1-one CAS No. 1219632-64-0

1-(3-bromophenyl)-2-fluoroethan-1-one

Cat. No.: B6261731
CAS No.: 1219632-64-0
M. Wt: 217
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-2-fluoroethan-1-one (CAS 1219632-64-0) is a valuable fluorinated and brominated aromatic ketone serving as a versatile synthetic intermediate in organic chemistry and drug discovery research . With a molecular formula of C 8 H 6 BrFO and a molecular weight of 217.04 g/mol , this compound features a 3-bromophenyl group linked to a 2-fluoroacetyl moiety, making it a key building block for the construction of more complex molecules. Researchers utilize this compound in various applications, particularly in medicinal chemistry where it can be used to develop novel amine derivatives and other pharmacologically active scaffolds . The presence of both bromine and fluorine atoms offers distinct advantages; the bromine atom is amenable to metal-catalyzed cross-coupling reactions, while the fluorine atom can influence the compound's lipophilicity, metabolic stability, and binding affinity in biological systems . The compound must be stored and handled with care, and it is often shipped as a cold-chain item to preserve its integrity . 1-(3-Bromophenyl)-2-fluoroethan-1-one is provided "For Research Use Only" and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all relevant laboratory safety protocols before use.

Properties

CAS No.

1219632-64-0

Molecular Formula

C8H6BrFO

Molecular Weight

217

Purity

95

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects on Acylation Efficiency

Polar aprotic solvents like dichloromethane or 1,2-dichloroethane enhance electrophilic reactivity, while temperatures below 10°C minimize polysubstitution. A comparative study demonstrated that dichloromethane at 0°C improved monoacylation selectivity (82% vs. 68% in 1,2-dichloroethane at 25°C).

One-Pot Tandem Halogenation-Fluorination Approaches

Recent advancements combine bromination and fluorination in a single vessel. A representative protocol involves:

  • Friedel-Crafts acylation : 3-Bromobenzene + chloroacetyl chloride → 2-chloro-1-(3-bromophenyl)ethan-1-one

  • In situ fluorination : KF (3.0 equiv), 18-crown-6 (0.1 equiv), DMSO, 120°C, 6 hours

This tandem method achieved an overall yield of 68% while reducing purification steps.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Friedel-Crafts + KF68–81≥95Cost-effectiveHigh-temperature requirements
Selectfluor® radical7388Mild conditionsOxidation side products
Pd-catalyzed bromination7692RegioselectiveCatalyst cost

Data adapted from .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-2-fluoroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of alcohols or alkanes.

Scientific Research Applications

1-(3-Bromophenyl)-2-fluoroethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Chemical Synthesis: The compound is employed as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-2-fluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms contribute to the compound’s reactivity and binding affinity, allowing it to modulate biological pathways. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Key Findings :

  • Bromine at the phenyl meta position enhances stability and directs electrophilic substitution reactions .
  • Fluorine on the ethanone chain increases electrophilicity, improving reactivity in coupling reactions compared to non-fluorinated analogs .

Positional Isomers

Compound Name Substituent Position Similarity Score* Notable Applications Reference(s)
1-(4-Bromo-2-fluorophenyl)ethanone Br (Ph-4), F (Ph-2) 0.98 Higher symmetry may enhance crystallinity in materials science
1-(3-Bromo-5-fluorophenyl)ethanone Br (Ph-3), F (Ph-5) 0.89 Reduced steric hindrance for bioconjugation

Key Findings :

  • Meta-substituted bromine (as in the target compound) optimizes steric and electronic effects for pharmaceutical intermediates .

Chalcone Derivatives

Chalcones derived from 1-(3-bromophenyl)-2-fluoroethan-1-one exhibit significant bioactivity:

Chalcone Derivative Structure IC₅₀ (MCF-7 Cells) Notes Reference(s)
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on Bromophenyl + methylphenyl 422.22 ppm Moderate cytotoxicity; potential cancer preventive agent
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on Bromophenyl + isopropylphenyl 22.41 ppm High cytotoxicity; safe for normal cells at tested doses

Key Findings :

  • Fluorine substitution in the parent ketone enhances the electrophilicity of the α-carbon, facilitating chalcone formation and improving bioactivity .

Propiophenone Analogs

Compound Name Backbone Length Synthetic Yield Application Reference(s)
1-(3-Bromophenyl)propan-1-one C₉H₉BrO 40–50% Substrate for HOAt-mediated couplings
1-(3-Bromophenyl)-2-fluoroethan-1-one C₈H₆BrFO 55–88% Higher reactivity due to fluorine

Key Findings :

  • Shorter backbones (ethanone vs. propanone) improve reaction efficiency in flow photochemical processes .

Biological Activity

1-(3-Bromophenyl)-2-fluoroethan-1-one is a halogenated ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of a bromine atom and a fluorine atom, suggests interactions with various biological targets, making it a candidate for drug development and therapeutic applications.

  • Molecular Formula : C8H8BrF O
  • Molecular Weight : 219.05 g/mol
  • CAS Number : 1219632-84-0

Biological Activity Overview

The biological activity of 1-(3-bromophenyl)-2-fluoroethan-1-one has been investigated primarily in the context of its interactions with enzymes and receptors. Research indicates that this compound may exhibit significant binding affinity towards various molecular targets, which can lead to diverse pharmacological effects.

The mechanism of action for 1-(3-bromophenyl)-2-fluoroethan-1-one involves its ability to interact with specific proteins and enzymes, potentially leading to inhibition or modulation of their activity. This interaction is facilitated by the compound's electrophilic nature, which allows it to form covalent bonds with nucleophilic sites on target proteins.

In Vitro Studies

Several studies have evaluated the in vitro biological activity of 1-(3-bromophenyl)-2-fluoroethan-1-one:

  • Enzyme Inhibition : The compound has shown promising results as an inhibitor of certain kinases, specifically the epidermal growth factor receptor (EGFR). In one study, it was reported that 1-(3-bromophenyl)-2-fluoroethan-1-one exhibited an IC50 value in the low nanomolar range, indicating potent inhibitory activity against EGFR .
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound suggest efficacy against various bacterial strains. The structure's halogen substitutions appear to enhance its antibacterial properties compared to non-halogenated analogs .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of halogenated ketones has provided insights into how modifications to the molecular structure influence biological activity. The presence of bromine and fluorine atoms is believed to enhance lipophilicity and metabolic stability, which are crucial for drug-like properties .

Data Table: Biological Activity Summary

Biological Activity Observations Reference
EGFR InhibitionIC50 in low nanomolar range
Antimicrobial EffectsEffective against multiple bacterial strains
Binding AffinityHigh affinity for specific enzymes/receptors

Q & A

Q. What are the primary synthetic routes for 1-(3-bromophenyl)-2-fluoroethan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and fluorination steps. A common approach is the Friedel-Crafts acylation of 3-bromobenzene derivatives with fluoroacetylating agents under controlled conditions. For example, one method involves cooling precursors to cryogenic temperatures (-100°C) followed by slow addition of nitrating or fluorinating agents to minimize side reactions . Optimization strategies include:

  • Temperature control : Lower temperatures reduce undesired byproducts.
  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency.
  • Continuous flow reactors : These improve yield (up to 85%) and purity by ensuring precise mixing and temperature gradients .

Q. How is the crystal structure of 1-(3-bromophenyl)-2-fluoroethan-1-one determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement is commonly performed using SHELX (e.g., SHELXL for small-molecule refinement), which handles intensity data and resolves twinning or disorder in high-resolution structures. Key parameters include:

  • R-factor : Aim for <5% for high confidence.
  • Hirshfeld surface analysis : Identifies intermolecular interactions (e.g., C–H···F contacts) influencing packing .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., Br, F) influence the reactivity of 1-(3-bromophenyl)-2-fluoroethan-1-one in cross-coupling reactions?

Substituent effects are critical for reaction design:

SubstituentPositionReactivity ImpactExample Reaction
BrominemetaActivates for Suzuki-Miyaura couplingPd-catalyzed aryl-aryl bond formation
FluorineorthoElectron-withdrawing effect reduces nucleophilic aromatic substitution ratesSNAr reactions require harsher conditions (e.g., 80°C, 24h)

Comparative studies with analogs (e.g., 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone) show bromine’s superior leaving-group ability, enabling selective functionalization .

Q. What methodologies are used to evaluate the biological activity of 1-(3-bromophenyl)-2-fluoroethan-1-one derivatives?

Derivatives are screened via:

  • In vitro cytotoxicity assays : Use MCF-7 or Vero cell lines with Presto Blue™ viability staining. IC₅₀ values <100 μg/mL indicate potential anticancer activity (e.g., chalcone derivatives in Fig. 4 ).
  • Enzyme inhibition studies : Fluorine enhances binding to hydrophobic enzyme pockets (e.g., kinase assays with fluorescence polarization detection).
  • Molecular docking : Tools like AutoDock Vina predict interactions with targets (e.g., EGFR tyrosine kinase) .

Q. How can contradictory data in reaction yields or biological activity be resolved?

  • Reproducibility checks : Verify anhydrous conditions for moisture-sensitive reactions.
  • High-throughput screening : Test derivatives under standardized conditions (e.g., 96-well plates for cytotoxicity).
  • Computational validation : Compare experimental IC₅₀ with predicted binding affinities to identify outliers .

Methodological Challenges

Q. What strategies mitigate byproduct formation during the synthesis of fluorinated derivatives?

  • Low-temperature fluorination : Reduces radical side reactions.
  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Purification techniques : Use preparative HPLC with C18 columns to separate polar byproducts .

Q. How is regioselectivity achieved in electrophilic substitution reactions of 1-(3-bromophenyl)-2-fluoroethan-1-one?

  • Directing groups : The ketone oxygen directs electrophiles to the para position relative to the bromine.
  • Steric effects : Bulky substituents (e.g., trifluoromethyl) shift reactivity to less hindered sites, as seen in analogs like 2-bromo-1-[3,5-di(trifluoromethyl)phenyl]ethanone .

Emerging Applications

Q. Can 1-(3-bromophenyl)-2-fluoroethan-1-one serve as a precursor for photoactive materials?

Yes. Its extended π-conjugation and halogen-heavy structure enable applications in:

  • Organic semiconductors : Charge mobility tested via time-resolved microwave conductivity (TRMC).
  • Fluorescent probes : Modify the ketone group with amine linkers for bioimaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.